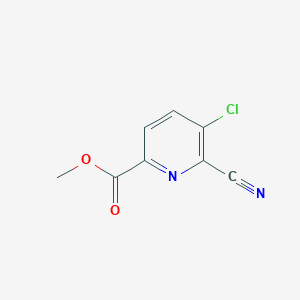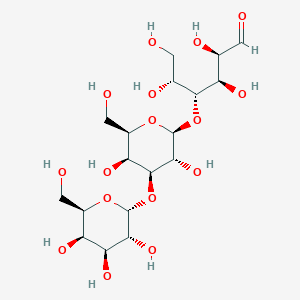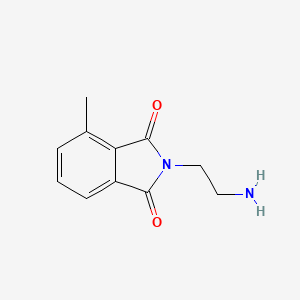![molecular formula C9H11Cl2FN4 B1448065 {[4-(4-Fluorphenyl)-4H-1,2,4-triazol-3-yl]methyl}amin Dihydrochlorid CAS No. 1351630-50-6](/img/structure/B1448065.png)
{[4-(4-Fluorphenyl)-4H-1,2,4-triazol-3-yl]methyl}amin Dihydrochlorid
Übersicht
Beschreibung
{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride is a useful research compound. Its molecular formula is C9H11Cl2FN4 and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality {[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Verbindungen, die den 1,2,4-Triazolring enthalten, wie unsere Zielverbindung, haben eine signifikante antibakterielle Aktivität gezeigt. Dies ist besonders wichtig im Kontext der globalen Verbreitung von resistenten Bakterien. Der 1,2,4-Triazol-Kern wird auf sein Potenzial zur Bekämpfung von kritischen Primärbakterien wie Carbapenem-resistenten Acinetobacter baumannii und Pseudomonas aeruginosa sowie von hochprioren Krankheitserregern wie Vancomycin-resistenten Enterococcus faecium (VRE) und Meticillin-resistenten Staphylococcus aureus (MRSA) .
Wirkmechanismus
Target of action
Compounds with a 1,2,4-triazole ring, like the one in this molecule, are known to have a wide range of pharmacological activity and have been studied for their biological activity against bacteria, fungi, inflammation, and platelet aggregation . The fluorophenyl group might also interact with certain receptors or enzymes in the body, enhancing the compound’s biological activity .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, the compound might bind to its target, causing a conformational change that affects the target’s function. The fluorine atom in the molecule could increase membrane permeability, change hydrophobic bonding, and provide stability against metabolic oxidation .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. The presence of the fluorine atom might increase the compound’s bioavailability by enhancing its absorption and distribution, and providing stability against metabolic oxidation .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Based on the activities of similar compounds, potential effects might include inhibition of certain enzymes or receptors, disruption of microbial cell walls, or prevention of viral replication .
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.2ClH/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11;;/h1-4,6H,5,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTUXPWBGMUUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)
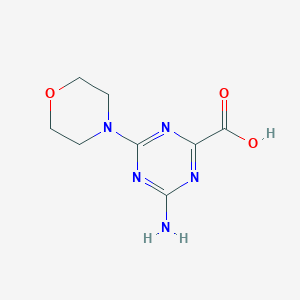



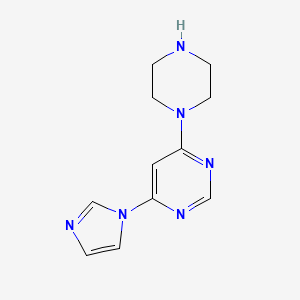
![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
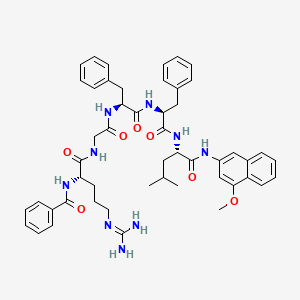

![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
